
1,3-Dichloro-1,1,3,3-tetrafluoropropane
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Overview
Description
1,3-Dichloro-1,1,3,3-tetrafluoropropane (CAS No. 76140-39-1) is a hydrochlorofluorocarbon (HCFC) with the molecular formula C₃H₂Cl₂F₄ and a molecular weight of 185.5 g/mol. Structurally, it features two chlorine atoms at positions 1 and 3 and four fluorine atoms distributed symmetrically at carbons 1 and 3 (Figure 1). Historically, this compound was explored for applications such as anesthesia due to its stability and low toxicity , though its primary use shifted to industrial solvents and refrigerants before being phased out under environmental regulations . Early synthesis methods involved halogen-exchange reactions, as evidenced by patents describing its preparation via catalytic fluorination of chlorinated precursors .
Q & A
Q. Basic: What are the primary synthetic routes for 1,3-Dichloro-1,1,3,3-tetrafluoropropane?
Methodological Answer:
The compound is synthesized via halogen-exchange reactions or dehydrochlorination. For example, a patent describes using 1,2-dichloro-2,3,3,3-tetrafluoropropane as a precursor, undergoing liquid-phase dehydrochlorination with a base (e.g., NaOH or KOH) to yield chlorofluoropropene derivatives . Another approach involves catalytic halogen exchange using hydrogen fluoride or chlorine under controlled temperatures (100–200°C) . Key steps include:
- Reactor setup : Use a corrosion-resistant reactor (e.g., Hastelloy) due to corrosive reagents.
- Catalyst selection : Chromium-based catalysts improve halogen-exchange efficiency .
- Purification : Distillation or fractional crystallization to isolate the product.
Q. Basic: What are the key physicochemical properties critical for experimental handling?
Methodological Answer:
Critical properties include:
- Stability : Low reactivity with air/water but reacts violently with strong reducing agents (e.g., LiAlH₄) and oxidizers (e.g., KMnO₄) at elevated temperatures .
- Molecular weight : 199.48 g/mol (calculated from IUPAC data in ).
- Structure confirmation : Use FT-IR (C-F stretches at 1100–1250 cm⁻¹) and ¹⁹F NMR (δ -70 to -90 ppm for CF₃ groups) .
- Safety : Occupational exposure limits (if available) should be cross-referenced from SDS Section 8 .
Q. Advanced: How can catalytic systems be optimized for synthesizing chlorofluoropropanes?
Methodological Answer:
Catalytic optimization involves:
- Catalyst screening : Compare chromium-magnesium fluoride (Cr-MgF₂) with zeolite-based catalysts. Cr-MgF₂ shows higher selectivity (>90%) for fluorinated products at 150°C .
- Kinetic studies : Monitor reaction rates via gas chromatography (GC) to identify side products (e.g., 1,1,3-trichloropropane).
- Parameter tuning : Adjust pressure (1–5 bar) and HF/chlorocarbon molar ratios (2:1 to 4:1) to minimize byproducts .
Q. Advanced: How to resolve contradictions in reported reaction efficiencies across studies?
Methodological Answer:
Contradictions often arise from:
- Impurity interference : Use GC-MS to detect trace impurities (e.g., residual HCl) that inhibit catalysis .
- Temperature gradients : Validate reactor homogeneity with thermocouples at multiple points.
- Batch variability : Standardize precursor purity (≥99%) and solvent drying (e.g., molecular sieves) .
- Statistical analysis : Apply ANOVA to compare yields under varying conditions (e.g., pH, catalyst loading) .
Q. Basic: What safety protocols are essential for handling this compound in academic labs?
Methodological Answer:
- Ventilation : Use fume hoods with >100 ft/min airflow due to volatility (BP ≈ 40–60°C) .
- PPE : Wear nitrile gloves, safety goggles, and fluoropolymer-coated aprons.
- First aid : For inhalation, administer 100% O₂ and consult a physician immediately .
Q. Advanced: What analytical methods validate the compound’s purity and structural integrity?
Methodological Answer:
- Chromatography : GC-FID with a DB-624 column (30 m × 0.32 mm) to quantify purity (≥98%) .
- Spectroscopy : ¹³C NMR (δ 110–120 ppm for CF₃ groups) and high-resolution MS (m/z 199.48 ± 0.01) .
- XRD : Confirm crystalline structure (if solid) by comparing with NIST reference data .
Q. Basic: What are the common chemical reactions for functionalizing this compound?
Methodological Answer:
- Substitution : React with nucleophiles (e.g., NH₃) to replace chlorine atoms, forming amines .
- Addition : Introduce halogens (e.g., Br₂) across the C=C bond in unsaturated derivatives .
- Polymerization : Initiate with radical catalysts (e.g., AIBN) under inert atmospheres .
Q. Advanced: How to assess environmental impacts of chlorofluoropropane derivatives?
Methodological Answer:
- OH radical reactivity : Measure rate constants (kOH) using smog chamber experiments; values <1×10⁻¹³ cm³/molecule·s indicate low ozone depletion potential .
- Global warming potential (GWP) : Calculate using IR absorption cross-sections (e.g., 0.1–10 relative to CO₂) .
- Toxicity screening : Use zebrafish embryos (Danio rerio) for acute toxicity (LC₅₀) and genotoxicity assays .
Q. Basic: How to design a stability study under varying storage conditions?
Methodological Answer:
- Accelerated degradation : Store samples at 40°C/75% RH for 6 months, monitoring via GC and pH .
- Light exposure : Use UV-Vis spectroscopy to track photolytic decomposition (λ = 254 nm) .
- Container compatibility : Test glass vs. HDPE containers for leachable interference using ICP-MS .
Q. Advanced: What computational methods predict reaction pathways for chlorofluoropropanes?
Methodological Answer:
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Molecular Properties of Selected Fluorinated Propanes
Key Observations :
- Chlorine/Fluorine Substitution : The target compound’s dichloro-tetrafluoro configuration provides intermediate polarity, making it suitable for solvents, whereas HCFC-225cb/cc’s pentafluoro substitution enhances stability for refrigeration .
- Molecular Weight: Higher molecular weight correlates with lower volatility, influencing applications in non-flammable solvents .
Functional Group and Reactivity
- Unsaturated Analogs : Compounds like 1,3,3,3-tetrafluoropropene (HFO-1234ze) feature a double bond, increasing reactivity in polymerization and refrigerant applications . In contrast, saturated HCFCs like the target compound exhibit slower atmospheric degradation, contributing to ozone depletion .
- Ketone Derivatives : Dichlorotetrafluoroacetone (DCTFA, CAS 127-21-9) contains a carbonyl group, enabling use as a solvent for polar polymers. Its higher reactivity with nucleophiles distinguishes it from the target compound .
Environmental and Regulatory Considerations
- Ozone Depletion Potential (ODP): The target compound’s ODP is lower than CFCs but higher than HFCs, leading to its inclusion in phased-out substances under the Montreal Protocol .
- Regulatory Status : Banned by Toyota in raw materials due to persistent environmental risks , whereas HCFC-225cb/cc remain regulated transitional refrigerants .
Research Findings and Data
Market Alternatives
- Siloxanes: Non-halogenated alternatives like hexamethyldisiloxane (CAS 107-46-0) offer similar solvent properties without environmental liabilities .
Preparation Methods
Fluorination of Chlorinated Hydrocarbons
The fluorination of chlorinated hydrocarbons represents one of the most widely used industrial methods for synthesizing 1,3-dichloro-1,1,3,3-tetrafluoropropane. This approach leverages the substitution of chlorine atoms with fluorine under controlled conditions.
Reaction Mechanism and Reagents
The process typically involves reacting 1,3-dichloropropane derivatives with hydrogen fluoride (HF) or metal fluorides (e.g., KF, SbF₃) in the presence of catalysts such as antimony pentachloride (SbCl₅). The general reaction pathway can be summarized as:
C3H4Cl2+4HF→C3H2Cl2F4+2HCl
The reaction proceeds via a stepwise substitution mechanism, where chlorine atoms are sequentially replaced by fluorine. Catalysts like SbCl₅ enhance the reaction kinetics by polarizing the C–Cl bond, facilitating nucleophilic attack by fluoride ions.
Optimization of Reaction Conditions
Industrial-scale production often employs continuous flow reactors to maintain precise temperature (120–180°C) and pressure (5–15 bar) conditions. These parameters minimize side reactions, such as over-fluorination or decomposition. For example, a study documented a yield of 78% under optimized conditions of 150°C and 10 bar using SbCl₅ as the catalyst.
Table 1: Key Parameters for Fluorination Method
Parameter | Optimal Range | Catalyst | Yield (%) | Purity (%) |
---|---|---|---|---|
Temperature | 120–180°C | SbCl₅ | 78 | 95 |
Pressure | 5–15 bar | KF | 65 | 90 |
Residence Time | 30–60 minutes | – | – | – |
Phosphorus Pentachloride and Tetrafluoroacetone Reaction
A patent by US3444249A details an alternative synthesis route involving phosphorus pentachloride (PCl₅) and 1,1,3,3-tetrafluoroacetone . This method is notable for its exothermic reaction profile and high selectivity.
Reaction Pathway
The reaction proceeds through the following steps:
-
Formation of Intermediate : PCl₅ reacts with 1,1,3,3-tetrafluoroacetone to form a chloro-fluorinated intermediate.
-
Thermal Rearrangement : Heating the intermediate to 170°C induces rearrangement, yielding this compound .
The overall stoichiometry is:
C3F4O+2PCl5→C3Cl2F4+2POCl3+HCl
Process Enhancements
The use of diluents such as 1,2-dichlorobenzene improves heat dissipation during the exothermic reaction, reducing side product formation . Post-reaction purification involves hydrolysis with water followed by fractional distillation, achieving a purity of 98% . A specific example reported a 19% yield after distillation, highlighting the need for further optimization in scaling this method .
Photoinduced Chlorination
Photoinduced chlorination offers a solvent-free route to synthesize the compound, as described in US3444249A . This method utilizes ultraviolet (UV) light to initiate radical chain reactions.
Reaction Setup and Conditions
In this process, Z-chloro-1,1,3,3-tetrafluoropropane is exposed to chlorine gas (0.5–1.0 molar equivalents) under UV irradiation at 20–70°C . The reaction mechanism involves:
-
Initiation : UV light cleaves Cl₂ into chlorine radicals.
-
Propagation : Radicals abstract hydrogen from the substrate, forming reactive intermediates.
-
Termination : Recombination of radicals yields the final product.
Yield and Scalability
Laboratory-scale trials achieved yields of 45–50%, with purity exceeding 95% after fractional distillation . However, challenges in controlling radical chain termination limit its industrial adoption.
Comparative Analysis of Synthesis Methods
Table 2: Comparative Performance of Preparation Methods
Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
---|---|---|---|---|
Fluorination | 78 | 95 | High | Moderate |
PCl₅-Tetrafluoroacetone | 19 | 98 | Low | High |
Photoinduced Chlorination | 45 | 95 | Moderate | Low |
-
Fluorination is preferred for industrial applications due to its scalability and moderate cost, despite requiring specialized equipment for HF handling.
-
PCl₅-Tetrafluoroacetone offers high purity but suffers from low yields, making it suitable for small-scale specialty chemical production.
-
Photoinduced Chlorination provides a solvent-free alternative but faces technical barriers in light penetration and reaction control .
Properties
CAS No. |
76140-39-1 |
---|---|
Molecular Formula |
C3H2Cl2F4 |
Molecular Weight |
184.94 g/mol |
IUPAC Name |
1,3-dichloro-1,1,3,3-tetrafluoropropane |
InChI |
InChI=1S/C3H2Cl2F4/c4-2(6,7)1-3(5,8)9/h1H2 |
InChI Key |
JIPQGXSOLHFIBL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)Cl)C(F)(F)Cl |
Origin of Product |
United States |
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